molecular formula C7H5F3N2O2 B12440196 3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid

3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid

Cat. No.: B12440196
M. Wt: 206.12 g/mol
InChI Key: MQUJOBKUWJVKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid is a sophisticated multifunctional building block designed for advanced research and development in the agrochemical and pharmaceutical industries. This compound integrates three distinct functional groups—an amino group, a carboxylic acid, and a trifluoromethyl group—onto a pyridine ring, creating a versatile scaffold for constructing novel molecules. The presence of the trifluoromethyl group is particularly significant; it is a hallmark of modern bioactive compounds due to its strong electron-withdrawing nature, which can enhance metabolic stability, improve lipid solubility, and increase overall binding affinity to biological targets . This compound is strategically valuable in medicinal chemistry for creating enzyme inhibitors. The pyridine ring facilitates π-π stacking and hydrogen bonding with enzyme active sites, while the carboxylic acid moiety can act as a key pharmacophore for coordinating metal ions or interacting with catalytic residues, a common feature in many FDA-approved drugs derived from pyridine carboxylic acids . In agrochemical research, TFMP derivatives are extensively used in protecting crops from pests, with many possessing ISO common names and established market presence . As a research chemical, it serves as a critical intermediate for synthesizing complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H5F3N2O2

Molecular Weight

206.12 g/mol

IUPAC Name

3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-12-2-4(11)5(3)6(13)14/h1-2H,11H2,(H,13,14)

InChI Key

MQUJOBKUWJVKIU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Nitration-Reduction Sequence with Carboxylic Acid Protection

This method involves nitration at position 3 followed by reduction to introduce the amino group while protecting the carboxylic acid functionality to prevent side reactions.

Key Steps

Step Reagents/Conditions Purpose Yield
1 5-Trifluoromethylpyridine-4-carboxylic acid, CH₃OH, H₂SO₄ Protect carboxylic acid as methyl ester High
2 HNO₃, H₂SO₄, 0–5°C Nitrate at position 3 (meta to COOH) Moderate
3 H₂, Pd/C, EtOH Reduce nitro to amine High
4 NaOH, H₂O Hydrolyze ester to carboxylic acid Quantitative
Mechanistic Insights
  • Nitration : The carboxylic acid group acts as a meta-directing group, ensuring nitration occurs at position 3. Protonation of the COOH group under acidic conditions enhances its directing effect.
  • Reduction : Catalytic hydrogenation (H₂/Pd) selectively reduces the nitro group to an amine without affecting the trifluoromethyl or carboxylic acid groups.
  • Yield Optimization : Protection of the carboxylic acid as a methyl ester prevents undesired reactions during nitration, improving overall efficiency.

Halogenation and Ammonia Substitution

This approach substitutes a halogen atom (e.g., Cl) at position 3 with an amino group using ammonia under high-temperature and high-pressure conditions.

Key Steps

Step Reagents/Conditions Purpose Yield
1 5-Trifluoromethylpyridine-4-carboxylic acid, Cl₂, FeCl₃ Chlorinate at position 3 Moderate
2 NH₃ (aq), CuCl, 150°C, 63 h Substitute Cl with NH₂ ~60%
Experimental Details
  • Chlorination : FeCl₃ catalyzes electrophilic substitution of hydrogen at position 3, introducing a chlorine atom.
  • Amination : Aqueous ammonia (28–40% concentration) reacts with the chlorinated intermediate in an autoclave at 150°C. Cuprous chloride (CuCl) enhances reaction efficiency by facilitating nucleophilic substitution.
  • Yield Considerations : Reaction time (5–100 hours) and pressure (2–120 atm) critically influence conversion rates. Excessive temperatures (>200°C) risk decomposition.

Trifluoromethylation via Coupling Reactions

This method introduces the trifluoromethyl group at position 5 using coupling agents, often preceding nitration and reduction steps.

Key Steps

Step Reagents/Conditions Purpose Yield
1 5-Chloropyridine-4-carboxylic acid, CF₃I, CuI, DMF Introduce CF₃ at position 5 Variable
2 Nitration and reduction (as in Method 1) Introduce NH₂ at position 3 As above
Reactivity Challenges
  • CF₃ Introduction : Trifluoromethylation via CF₃I requires transition-metal catalysts (e.g., CuI) and polar solvents like DMF. Competing side reactions (e.g., C–H activation) may reduce yields.
  • Substrate Specificity : Chlorinated pyridines are preferred due to their reactivity in cross-coupling reactions. Electron-withdrawing groups (e.g., COOH) can deactivate the ring, necessitating optimized catalysts.

Pyridine Ring Construction

This approach builds the pyridine core from precursors that include the trifluoromethyl and carboxylic acid groups.

Key Steps

Step Reagents/Conditions Purpose Yield
1 Acrolein, NH₃, CF₃COOH Cyclize to form pyridine ring Low
2 Oxidation/Functionalization Introduce COOH and CF₃ groups Moderate
Limitations
  • Complexity : Multi-step cyclization reactions often suffer from low yields and require harsh conditions.
  • Functional Group Compatibility : Simultaneous introduction of COOH and CF₃ groups may require protective strategies to avoid interference.

Comparative Analysis of Methods

Method Advantages Challenges Yield Range
Nitration-Reduction High regioselectivity, scalable Carboxylic acid protection required 40–70%
Halogenation-Substitution Direct NH₂ introduction High-pressure/temperature conditions 50–60%
Coupling Reactions Flexible CF₃ introduction Catalyst dependency, side reactions 30–50%
Ring Construction Synthesis of novel cores Low yields, complex steps 10–30%

Optimization Strategies

Solvent and Catalyst Selection

  • Polar Solvents : DMF or DMSO enhance solubility of polar intermediates (e.g., COOH derivatives).
  • Catalysts : CuCl or Pd/C improve amination and reduction efficiencies, respectively.

Temperature and Pressure Control

  • Amination : Reaction temperatures >150°C ensure NH₂ substitution but risk decomposition.
  • Nitration : Low temperatures (0–5°C) minimize over-nitration and side reactions.

Case Studies and Industrial Relevance

Example from Patent EP0228846A1

  • Procedure : 3-Chloro-5-trifluoromethylpyridine reacted with NH₃ (76.5 g) and CuCl (12.2 g) at 150°C/120 atm for 63 hours.
  • Outcome : 25.3 g of 3-amino-5-trifluoromethylpyridine (60% yield).
  • Application : Intermediate for agrochemicals and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the amino group under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

3-Amino-5-(trifluoromethyl)isonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which 3-Amino-5-(trifluoromethyl)isonicotinic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and heterocyclic frameworks. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid C₈H₆F₃N₂O₂ NH₂ (C3), CF₃ (C5), COOH (C4) 220.14 Drug design, enzyme inhibition
3-Amino-5-(trifluoromethyl)benzoic acid C₈H₆F₃NO₂ NH₂ (C3), CF₃ (C5), COOH (C1) 205.13 Higher solubility due to benzene ring
2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid C₇H₃ClF₃NO₂ Cl (C2), CF₃ (C6), COOH (C4) 241.56 Increased lipophilicity, agrochemicals
5-(4-Fluorophenyl)pyridine-3-carboxylic acid C₁₂H₈FNO₂ F-Ph (C5), COOH (C3) 217.20 Fluorine-enhanced metabolic stability
3-Methyl-6-(4-nitrophenyl)-oxazolo[5,4-b]pyridine-4-carboxylic acid C₁₆H₁₁N₃O₅ NO₂-Ph (C6), CH₃ (C3), COOH (C4), oxazole 299.24 Strong electron-withdrawing effects

Functional Group Impact

  • Amino Group (NH₂): The presence of NH₂ in the target compound distinguishes it from non-amino analogs (e.g., 2-chloro-6-CF₃-pyridine-4-carboxylic acid).
  • Trifluoromethyl (CF₃): Compared to halogen substituents (e.g., Cl in compounds), CF₃ increases lipophilicity and metabolic resistance but reduces basicity .
  • Carboxylic Acid (COOH): The COOH group enables salt formation and conjugation, similar to nipecotic acid prodrugs, improving bioavailability in drug formulations .

Research Findings and Trends

  • Prodrug Potential: Amino-containing pyridines are frequently modified into prodrugs (e.g., esterification of COOH) to enhance membrane permeability, as seen in nipecotic acid derivatives .
  • Conformational Studies: Pyridine analogs with amino groups (e.g., 3-aminoazetidine-3-carboxylic acids) are used to study peptide backbone modifications, suggesting similar applications for the target compound .
  • SAR Insights: Substitution at position 5 (CF₃ vs. phenyl) significantly alters bioactivity. For example, 5-(4-fluorophenyl)pyridine-3-carboxylic acid exhibits distinct pharmacokinetics due to fluorine’s electronegativity .

Biological Activity

3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid features a pyridine ring with an amino group and a trifluoromethyl group, which significantly influence its biological properties. The trifluoromethyl group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.

Antimicrobial Properties

Research has indicated that 3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action may involve inhibition of bacterial enzymes critical for cell viability, similar to other pyridine derivatives that target key metabolic pathways in bacteria .

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its potential anticancer effects. It is posited that the compound may act as an enzyme inhibitor or receptor modulator, contributing to the suppression of tumor growth. The trifluoromethyl group is believed to enhance binding affinity to target proteins involved in cancer progression .

The mechanism through which 3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid exerts its effects is multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation. For example, it could interfere with fatty acid synthesis pathways in bacteria or modulate signaling pathways in cancer cells .
  • Receptor Modulation : The amino group can form hydrogen bonds with biological macromolecules, enhancing binding specificity and affinity for receptors involved in disease processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid:

  • Antimicrobial Activity Study : A study demonstrated that derivatives of this compound inhibited bacterial growth at submicromolar concentrations. These findings suggest a promising avenue for developing new antibiotics targeting resistant strains .
  • Anticancer Research : In vitro studies have shown that compounds containing the trifluoromethyl group can enhance the potency of anticancer agents by improving their pharmacokinetic profiles. Research indicated that modifications to the pyridine structure led to increased efficacy against various cancer cell lines .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50 Value (µM)Reference
AntimicrobialMRSA0.29
AnticancerCancer Cell LinesVaries (up to 0.81)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid, and how can regioselectivity be controlled during synthesis?

  • Methodological Answer : A typical route involves multi-step functionalization of pyridine scaffolds. For example, halogenated intermediates (e.g., 2-chloro-5-(trifluoromethyl)pyridine-4-carboxylic acid, CAS 505084-58-2 ) can undergo nucleophilic substitution with ammonia to introduce the amino group. Regioselectivity is controlled using directing groups (e.g., carboxylic acid at position 4) or catalysts like palladium/copper to minimize side reactions . Purity is ensured via HPLC (>95% ).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Confirms carboxylic acid (-COOH) and amino (-NH₂) functional groups via O-H (~2500-3300 cm⁻¹) and N-H (~3300-3500 cm⁻¹) stretches.
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl at position 5, δ ~110-120 ppm for CF₃ in ¹³C ).
  • HPLC : Validates purity (>95% ).
  • XRD/TGA : Used for crystallinity and thermal stability analysis in solid-state studies .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a pharmacophore in drug design. For example, structurally similar compounds are explored as kinase inhibitors or agrochemical precursors . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to target proteins.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the introduction of the trifluoromethyl group?

  • Methodological Answer : The trifluoromethyl group is typically introduced via Ullmann coupling or radical trifluoromethylation. Side reactions (e.g., over-alkylation) are minimized by:

  • Using controlled temperatures (0–25°C) .
  • Employing CuI/1,10-phenanthroline as a catalyst system to enhance selectivity .
  • Monitoring reaction progress via LC-MS to isolate intermediates .

Q. What strategies address stability challenges in aqueous or oxidative environments?

  • Methodological Answer :

  • pH Buffering : The carboxylic acid group deprotonates at physiological pH, increasing solubility but potentially reducing stability. Buffers (e.g., PBS) are used to maintain pH 7.4 in biological assays .
  • Protective Groups : tert-Butyl ester protection of the carboxylic acid during synthesis prevents premature degradation .
  • Accelerated Stability Studies : Stress testing under 40°C/75% RH for 4 weeks, with degradation products analyzed via UPLC-QTOF .

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • DFT Calculations : Predict electron-deficient regions for electrophilic substitution (e.g., amino group at position 3) .
  • MD Simulations : Assess binding dynamics to targets like COX-2 or EGFR kinases.
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and CYP450 interactions to prioritize derivatives .

Data Contradictions & Validation

Q. How to resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Variability often arises from differences in catalysts or purification methods. For example:

  • Catalyst Impact : Pd(OAc)₂ may yield 60–70% vs. CuI/ligand systems yielding 80–85% .
  • Validation : Reproduce protocols with strict inert conditions (N₂ atmosphere) and compare with literature data .

Q. What analytical evidence supports the proposed tautomeric forms in solution?

  • Methodological Answer :

  • Variable Temperature NMR : Detects keto-enol tautomerism via shifting proton signals (e.g., NH₂ protons at δ 5.5–6.5 ppm) .
  • UV-Vis Spectroscopy : pH-dependent absorbance shifts (e.g., λmax ~270 nm for enol vs. ~310 nm for keto forms) .

Tables for Key Data

Property Value/Technique Reference
Purity ≥95% (HPLC)
Thermal Stability Decomposition at ~220°C (TGA)
logP (Predicted) 1.8 ± 0.3 (SwissADME)
Synthetic Yield (Optimal) 82–85% (CuI/1,10-phenanthroline system)

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